molecular formula C8H6F3NO3 B2823882 Methyl 3-hydroxy-5-(trifluoromethyl)picolinate CAS No. 1256810-01-1

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate

Cat. No.: B2823882
CAS No.: 1256810-01-1
M. Wt: 221.135
InChI Key: AVOYQSPPVYFPNL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position on the pyridine ring. This compound is typically found as a colorless crystalline solid or white powder and is soluble in organic solvents such as ethanol, ether, and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYQSPPVYFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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